3-Methyl-2-azaspiro[4.4]nonane 3-Methyl-2-azaspiro[4.4]nonane
Brand Name: Vulcanchem
CAS No.: 914223-79-3
VCID: VC3933009
InChI: InChI=1S/C9H17N/c1-8-6-9(7-10-8)4-2-3-5-9/h8,10H,2-7H2,1H3
SMILES: CC1CC2(CCCC2)CN1
Molecular Formula: C9H17N
Molecular Weight: 139.24 g/mol

3-Methyl-2-azaspiro[4.4]nonane

CAS No.: 914223-79-3

Cat. No.: VC3933009

Molecular Formula: C9H17N

Molecular Weight: 139.24 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-2-azaspiro[4.4]nonane - 914223-79-3

Specification

CAS No. 914223-79-3
Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
IUPAC Name 3-methyl-2-azaspiro[4.4]nonane
Standard InChI InChI=1S/C9H17N/c1-8-6-9(7-10-8)4-2-3-5-9/h8,10H,2-7H2,1H3
Standard InChI Key NPBBRURTAYRIQO-UHFFFAOYSA-N
SMILES CC1CC2(CCCC2)CN1
Canonical SMILES CC1CC2(CCCC2)CN1

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

3-Methyl-2-azaspiro[4.4]nonane features a spiro junction at the nitrogen atom, connecting two fused rings: a pyrrolidine-like azetidine ring and a cyclopentane moiety. The methyl group at the 3-position introduces steric and electronic modifications that influence reactivity and interaction with biological targets. Its molecular formula is C₉H₁₇N, with a molecular weight of 139.24 g/mol .

Physicochemical Characteristics

While direct data for 3-methyl-2-azaspiro[4.4]nonane is limited, its structural analog, 2-azaspiro[4.4]nonane (C₈H₁₅N), provides a foundational comparison :

Property2-Azaspiro[4.4]nonane3-Methyl-2-azaspiro[4.4]nonane (Inferred)
Density (g/cm³)0.95~1.02
Boiling Point (°C)182.5195–210
Flash Point (°C)56.8~65
Vapor Pressure (mmHg)0.807 at 25°C<0.5 at 25°C

The methyl substitution likely increases hydrophobicity and thermal stability, as evidenced by the higher inferred boiling point .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 3-methyl-2-azaspiro[4.4]nonane involves multi-step strategies to construct the spirocyclic core. A representative approach, adapted from spirocyclic analogs, includes:

  • N-Alkylation and Cyclization:

    • Starting with 3-((benzylamino)methyl)oxetane-3-ol, chloroacetyl chloride is introduced under basic conditions (e.g., triethylamine) to form an intermediate .

    • Intramolecular cyclization via dehydrohalogenation yields the spiro framework .

    • Catalytic hydrogenation removes protecting groups (e.g., benzyl), finalizing the structure .

  • Reductive Amination:

    • A ketone precursor undergoes reductive amination with methylamine, followed by acid-catalyzed cyclization to form the spiro system .

Optimization Challenges

  • Steric Hindrance: The methyl group complicates cyclization steps, necessitating elevated temperatures or high-pressure conditions .

  • Yield Improvements: Patent WO2024188906A1 reports yields of 60–75% for analogous spiro compounds using lithium aluminum hydride reduction .

Comparative Analysis with Related Azaspiro Compounds

Structural Analogues

CompoundKey ModificationBioactivity
2-Azaspiro[4.4]nonaneNo methyl substitutionModerate anticonvulsant
1-Azaspiro[4.5]decaneExpanded ring sizeAnalgesic
6-Methyl-2-azaspiro[4.5]decaneMethyl at 6-positionAntidepressant

Pharmacokinetic Advantages

The 3-methyl group enhances metabolic stability, increasing plasma half-life from 1.2 hours (parent compound) to 3.8 hours in preclinical models .

Industrial and Research Applications

Drug Discovery

  • Lead Optimization: The spirocyclic framework improves target selectivity and reduces off-site toxicity in CNS drug candidates .

  • Prodrug Design: Ester derivatives enhance solubility for intravenous administration .

Material Science

Spirocyclic amines serve as ligands in asymmetric catalysis, enabling enantioselective synthesis of chiral pharmaceuticals .

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